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Introduction

Meropenem is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against
a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species.
[1][2] Its stability against many serine-based (3-lactamases makes it a critical tool in the
treatment of severe and complex infections, particularly those caused by multidrug-resistant
pathogens. This technical guide provides an in-depth overview of the chemical structure,
physicochemical properties, pharmacokinetics, and mechanism of action of meropenem,
tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Stereochemistry

Meropenem is a synthetic, ultra-broad-spectrum, injectable antibiotic of the carbapenem class.
Its chemical structure is characterized by a carbapenem core, which consists of a fused 3-
lactam ring and a five-membered ring containing a double bond.[3]

The IUPAC name for meropenem is (4R,5S,6S)-3-{[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-
yl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic
acid.[3] The molecule possesses six defined stereocenters, contributing to its specific biological
activity.[3] A key structural feature is the 1-B-methyl group on the carbapenem nucleus, which
confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), eliminating the
need for co-administration with a DHP-I inhibitor like cilastatin.[2] The pyrrolidine side chain at
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position C3 plays a crucial role in its broad spectrum of activity and potent inhibition of
penicillin-binding proteins (PBPS).[3]

Meropenem is commercially available as a trihydrate, a white to pale yellow crystalline powder.

[4]

Physicochemical Properties

A summary of the key physicochemical properties of meropenem is presented in the table

below.
Property Value Reference(s)
Molecular Formula C17H25N305S [3]
Molecular Weight 383.46 g/mol [3]

2.9 (carboxylic acid), 7.4
pKa o [5]
(pyrrolidine amine)

Sparingly soluble in water
(approximately 5 mg/mL in
PBS, pH 7.2), very slightl

Solubility P ) ) y SIgY [6][7]
soluble in ethanol, and
practically insoluble in acetone

and ether.

LogP -1.39 [8]

Stability: Meropenem's stability in solution is a critical factor for its clinical administration. It is
susceptible to hydrolytic degradation of its 3-lactam ring.[5] Stability is influenced by
temperature, pH, and the concentration of the solution. Reconstituted solutions are more stable
at refrigerated temperatures (2-8 °C) compared to room temperature.[9] The optimal pH for
stability is around 6.0.[5] Degradation is also more rapid at higher concentrations.[9]

Pharmacokinetic Properties

The pharmacokinetic profile of meropenem is characterized by its intravenous administration,
good tissue penetration, and primary elimination via the kidneys.
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Parameter Value Reference(s)

Administered intravenously,
Absorption resulting in 100% [3]

bioavailability.

Distribution

Volume of Distribution (Vd) 15-20 L in adults [10]

Protein Binding Approximately 2% [3]
Metabolized to a single,

Metabolism inactive, open B-lactam ring [8]
metabolite.

Excretion

o ) Approximately 1 hour in adults
Elimination Half-life (t¥%) ] ) [3]
with normal renal function.

Renal excretion, with about
Primary Route 70% of the dose recovered as [8]

unchanged drug in the urine.

Mechanism of Action

Meropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
The primary target of meropenem is a group of enzymes known as penicillin-binding proteins
(PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][11] Peptidoglycan
is a critical component of the bacterial cell wall, providing structural integrity and protection
against osmotic lysis.

The process of peptidoglycan synthesis and the inhibitory action of meropenem can be
visualized as follows:
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Caption: Inhibition of Bacterial Cell Wall Synthesis by Meropenem.

Meropenem readily penetrates the outer membrane of Gram-negative bacteria and has a high
affinity for multiple PBPs.[11] In Escherichia coli and Pseudomonas aeruginosa, it binds most
strongly to PBP2 and PBP3, while in Staphylococcus aureus, its primary targets are PBP1,
PBP2, and PBP4.[11][12] By covalently binding to the active site of these enzymes,
meropenem blocks the transpeptidation reaction, which is the final step in cross-linking the
peptide side chains of the peptidoglycan strands.[2] This inhibition leads to the formation of a
defective cell wall, ultimately resulting in cell lysis and bacterial death.

Experimental Protocols
Determination of Physicochemical Properties

Solubility Determination: The solubility of meropenem can be determined using the shake-flask
method. An excess amount of meropenem powder is added to a known volume of a specific
solvent (e.g., phosphate-buffered saline at a defined pH). The suspension is then agitated in a
constant temperature water bath until equilibrium is reached. After equilibration, the suspension
is filtered, and the concentration of meropenem in the filtrate is determined by a validated
analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid
Chromatography (HPLC).[12]
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pKa Determination by Potentiometric Titration: The acid dissociation constants (pKa) of
meropenem can be determined by potentiometric titration. A standard solution of meropenem is
prepared in purified water. The solution is then titrated with a standardized solution of a strong
base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.
The titration is also performed with a standardized solution of a strong acid (e.g., 0.1 M HCI).
The pKa values are determined from the inflection points of the resulting titration curves.[6]

Stability-Indicating HPLC Method

The chemical stability of meropenem in various solutions can be assessed using a stability-
indicating HPLC method. A typical experimental workflow is outlined below.

Sample Preparation
(Reconstitution and Dilution)

.

Incubation at
Controlled Conditions
(Temperature, Light)

.

Aliquots Taken at
Pre-defined Time Points

HPLC Analysis

Data Analysis
(Peak Area vs. Time)

Determination of
Degradation Rate and Shelf-life
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Caption: Workflow for Meropenem Stability Testing using HPLC.
A validated HPLC method for meropenem typically involves the following:

e Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 ym
particle size).[1][13]

o Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM monosodium phosphate) and an
organic modifier (e.g., methanol or acetonitrile), with the pH adjusted to an acidic value (e.g.,
pH 3.0). A common composition is a ratio of 80:20 (v/v) buffer to methanol.[13]

o Flow Rate: Typically around 1.0 to 1.5 mL/min.[14]
o Detection: UV detection at a wavelength of approximately 298 nm.[13][14]

o Sample Preparation: Meropenem solutions are prepared in the desired diluent at specific
concentrations. At various time points, aliquots are withdrawn, diluted if necessary with the
mobile phase, and injected into the HPLC system.

» Forced Degradation: To ensure the method is stability-indicating, forced degradation studies
are performed by subjecting meropenem solutions to stress conditions such as acid, base,
oxidation, heat, and light.[6][14] The method should be able to resolve the intact meropenem
peak from any degradation product peaks.

Pharmacokinetic Studies

In Vivo Pharmacokinetic Study in a Rat Model: Pharmacokinetic parameters of meropenem can
be evaluated in an animal model, such as Sprague-Dawley rats.

o Animal Preparation: Male Sprague-Dawley rats are cannulated in the jugular vein for blood
sampling.

o Dosing: Meropenem is administered intravenously at a specific dose (e.g., 20 mg/kg).[15]

o Sample Collection: Blood samples are collected at predetermined time points post-
administration (e.g., 0, 5, 15, 30, 60, 90, 120, and 180 minutes). Plasma is separated by
centrifugation.
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e Bioanalysis: Plasma concentrations of meropenem are quantified using a validated
bioanalytical method, typically LC-MS/MS or HPLC-UV.[1][3]

o Sample Preparation for Bioanalysis: Plasma proteins are precipitated using an agent like
trichloroacetic acid or acetonitrile.[1][3] The supernatant is then separated and injected
into the analytical system.

o Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-
compartmental or compartmental pharmacokinetic modeling software to determine
parameters such as elimination half-life (t%2), volume of distribution (Vd), clearance (CL), and
area under the concentration-time curve (AUC).[16]

Determination of Plasma Protein Binding by Ultrafiltration: The extent of meropenem binding to
plasma proteins can be determined by ultrafiltration.

o Sample Preparation: Meropenem is spiked into blank plasma at various concentrations.

 Ultrafiltration: The plasma samples are placed in centrifugal ultrafiltration devices with a
specific molecular weight cutoff membrane (e.g., 10 kDa). The devices are then centrifuged
at a controlled temperature and speed to separate the protein-free ultrafiltrate from the
protein-bound drug.

e Analysis: The concentration of meropenem in the ultrafiltrate (unbound drug concentration)
and the total concentration in the plasma are determined by a validated analytical method.

o Calculation: The percentage of protein binding is calculated using the formula: % Bound =
[(Total Concentration - Unbound Concentration) / Total Concentration] x 100.[17]

Conclusion

Meropenem remains a cornerstone in the management of severe bacterial infections due to its
broad spectrum of activity, favorable pharmacokinetic profile, and stability against many [3-
lactamases. A thorough understanding of its chemical structure, physicochemical properties,
and mechanism of action is essential for its optimal use and for the development of future
antibacterial agents. The experimental protocols outlined in this guide provide a framework for
the continued investigation and characterization of this important antibiotic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b121595#chemical-structure-and-properties-of-
meropenem|]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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